Ethyl 3-amino-3-(2-fluorophenyl)propanoate
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Overview
Description
Ethyl 3-amino-3-(2-fluorophenyl)propanoate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of propanoic acid, featuring an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(2-fluorophenyl)propanoate typically involves the reaction of ethyl acrylate with 2-fluoroaniline under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours . After the reaction, the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction could produce fluorophenyl alcohols.
Scientific Research Applications
Ethyl 3-amino-3-(2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 3-amino-3-(2-fluorophenyl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and fluorophenyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(4-fluorophenyl)propanoate
- Ethyl 3-((2-fluorophenyl)amino)propanoate
- Ethyl 2-amino-3-(3-fluorophenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(2-fluorophenyl)propanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .
Biological Activity
Ethyl 3-amino-3-(2-fluorophenyl)propanoate is a compound of growing interest in medicinal chemistry, particularly due to its unique structural features that influence its biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: C11H14FNO2. The presence of a fluorine atom on the phenyl ring significantly enhances its lipophilicity, which may improve its bioavailability and interaction with biological targets. The compound features an amino group that can participate in various biochemical reactions, making it a versatile candidate for further pharmacological exploration.
Anticancer Properties
Recent studies suggest that this compound exhibits potential anticancer activity . Research has indicated that compounds with similar structures demonstrate inhibitory effects on tumor cell proliferation. For instance, derivatives of this compound have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has shown anti-inflammatory properties . Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and modulate pathways associated with chronic inflammation, which is a common underlying factor in various diseases, including cancer and autoimmune disorders .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways. The fluorine substitution may enhance binding affinity to receptors or enzymes critical in disease processes, leading to altered cellular responses .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Cell Proliferation Assay : A study demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of various cancer cell lines compared to control groups. The IC50 values indicated effective concentrations for inducing cytotoxicity .
- Inflammation Model : In an animal model of inflammation, administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 3-amino-3-(2-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFWPUOXJBELLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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